Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)gallium(III), 99% (99.999%-Ga) [Ga(TMHD)3]
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説明
科学的研究の応用
Industrial Chemistry
In industrial processes, Ga(TMHD)₃ plays a crucial role as a catalyst or reagent. Its unique coordination chemistry allows it to participate in various chemical reactions. For instance, it can catalyze intramolecular Diels-Alder reactions and oxidative carbonylation of phenols .
Enantioselective Synthesis
Enantioselective synthesis involves creating chiral molecules with high selectivity for one enantiomer over the other. Ga(TMHD)₃, as a chiral ligand, contributes to this field by enabling the synthesis of optically pure compounds.
These applications highlight the versatility of Ga(TMHD)₃ and its impact across diverse scientific domains. As research continues, we may discover even more exciting uses for this intriguing compound . If you have any further questions or need additional details, feel free to ask!
作用機序
Target of Action
Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)gallium(III), also known as Ga(TMHD)3, is primarily used in the field of materials science and semiconductor manufacturing
Mode of Action
Ga(TMHD)3 is used as a precursor in the atomic layer deposition (ALD) process to create thin films of gallium oxide (Ga2O3) on substrates . The compound interacts with its target (the substrate) by depositing a layer of gallium atoms, which then react with oxygen plasma to form Ga2O3 .
Biochemical Pathways
The ga2o3 films produced using ga(tmhd)3 in the ald process can have various applications in electronics and optoelectronics, such as in the production of semiconductors .
Result of Action
The primary result of Ga(TMHD)3 action in its typical use cases is the formation of thin Ga2O3 films on substrates . These films can be used in various electronic and optoelectronic applications.
Action Environment
The efficacy and stability of Ga(TMHD)3 in the ALD process can be influenced by various environmental factors. For instance, the temperature and pressure conditions during the ALD process can affect the quality and characteristics of the resulting Ga2O3 films . Additionally, the type of substrate used can also influence the deposition process and the properties of the resulting films .
特性
IUPAC Name |
(Z)-5-bis[[(Z)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-yl]oxy]gallanyloxy-2,2,6,6-tetramethylhept-4-en-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C11H20O2.Ga/c3*1-10(2,3)8(12)7-9(13)11(4,5)6;/h3*7,12H,1-6H3;/q;;;+3/p-3/b3*8-7-; |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGZCDNOBXJMLBA-LWTKGLMZSA-K |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=CC(=O)C(C)(C)C)O[Ga](OC(=CC(=O)C(C)(C)C)C(C)(C)C)OC(=CC(=O)C(C)(C)C)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(/C(=C/C(=O)C(C)(C)C)/O[Ga](O/C(=C\C(=O)C(C)(C)C)/C(C)(C)C)O/C(=C\C(=O)C(C)(C)C)/C(C)(C)C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H57GaO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
619.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-5-bis[[(Z)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-yl]oxy]gallanyloxy-2,2,6,6-tetramethylhept-4-en-3-one |
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